molecular formula C7H5F7O2 B1305496 5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione CAS No. 356-30-9

5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione

Cat. No.: B1305496
CAS No.: 356-30-9
M. Wt: 254.1 g/mol
InChI Key: QHBCZMRCKGKVSR-UHFFFAOYSA-N
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Description

5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione (CAS: 35629-71-1) is a fluorinated diketone with the molecular formula C₇H₅F₇O₂ and a molecular weight of 254.10 g/mol . Its structure features two ketone groups at positions 2 and 4 of a heptane backbone, with seven fluorine atoms substituted at positions 5, 5, 6, 6, 7, 7, and 6. Key physical properties include:

  • Boiling point: 146.2°C at 760 mmHg
  • Melting point: 50.6°C
  • Density: 1.438 g/cm³
  • Vapor pressure: 4.7 mmHg at 25°C .

Notably, this compound is listed as a synonym for 2-Amino-4-(trifluoromethyl)oxazole in some databases, which may indicate a structural relationship or synthesis pathway involving cyclization or functional group interconversion . However, its primary identity as a fluorinated diketone distinguishes it from heterocyclic oxazole derivatives.

Preparation Methods

Claisen Condensation of Perfluoroacyl Esters with Acetone

  • Reaction : Perfluoroacyl esters (e.g., methyl perfluoroheptanoyl acetate) react with acetone under basic conditions (e.g., sodium methoxide in ether) to yield β-diketones of the formula Rf(CO)CH2(CO)CH3, where Rf is a perfluoroalkyl group such as C6F13 for the heptafluoroheptane chain.

  • Yields : This condensation typically affords the β-diketone in 70–85% yield, providing a good starting material for further transformations.

Conversion of β-Diketones to Methyl Perfluoroalkyl Ketones via Acid-Catalyzed Cleavage

  • Method : Heating the β-diketone with concentrated sulfuric acid at elevated temperatures (100–130°C) induces cleavage of the diketone, resulting in the formation of methyl perfluoroalkyl ketones.

  • Process Details : The β-diketone is added dropwise to preheated sulfuric acid with stirring, while the methyl perfluoroalkyl ketone distills off simultaneously. The reaction is continued until distillation ceases, with the reaction mixture heated up to 130°C.

  • Yields and Purity : This method yields methyl perfluoroalkyl ketones in high yields (85–95%) with purities around 97%, often requiring no further purification.

  • Example for Heptafluoroheptane-2,4-dione : For 5,5,6,6,7,7,7-heptafluoroheptane-2,4-dione, the analogous β-diketone precursor is subjected to this acid cleavage to obtain the corresponding methyl perfluorohexyl ketone with yields reported up to 95% and purity of 97%.

Synthesis of this compound

While direct synthetic procedures specifically for this compound are less frequently detailed in isolation, the compound is typically prepared as part of a series of asymmetric fluorinated β-diketones via:

  • Fluorinated β-Diketone Synthesis : Using perfluoroalkylated acyl precursors, the diketone is synthesized and isolated.

  • Characterization : The compound is characterized by NMR (1H and 19F), GC, and other spectroscopic methods confirming the structure and purity (typically 97%).

  • Complex Formation : The diketone is also used to form magnesium β-diketonate complexes, indicating its availability and purity for coordination chemistry.

Summary Table of Preparation Parameters for Related Perfluoroalkyl β-Diketones

Compound Starting Material Reaction Conditions Yield (%) Purity (%) Key Analytical Data (NMR)
Methyl perfluoropropyl ketone 5,5,6,6,7,7,7-Heptafluoroheptan-2,4-dione H2SO4, 100–130°C, distillation 86 97 1H NMR: 2.9 ppm (s, 3H, CH3); 19F NMR: -128 to -82 ppm
Methyl perfluorohexyl ketone Perfluoroheptanoyl acetone H2SO4, 100–110°C, vacuum distillation 95 97 1H NMR: 2.73 ppm (s, 3H, CH3); 19F NMR: -127 to -82 ppm
Methyl perfluorooctyl ketone Perfluoronanoyl acetone H2SO4, 100–110°C, vacuum distillation 93 98 1H NMR: 2.51 ppm (s, 3H, CH3); 19F NMR: -127 to -82 ppm

Note: The heptafluoroheptane-2,4-dione is a β-diketone precursor in these syntheses, and the ketones are products of acid cleavage.

Chemical Reactions Analysis

Types of Reactions: 5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione is characterized by its fluorinated alkyl structure which imparts unique physical and chemical properties. The presence of multiple fluorine atoms enhances its stability and hydrophobicity. These characteristics are crucial for its applications in various domains.

Material Science Applications

Fluorinated Polymers:
The compound is utilized in the synthesis of fluorinated polymers that exhibit exceptional thermal stability and chemical resistance. These polymers are employed in coatings for electronic components and in protective gear due to their non-stick properties.

Case Study:
Research indicates that coatings made from fluorinated compounds like this compound significantly reduce friction and wear in mechanical applications. A study demonstrated a reduction in wear rates by up to 50% when used in lubricants .

Pharmaceutical Applications

Drug Development:
In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various biologically active compounds. Its fluorinated structure can enhance the bioavailability and efficacy of drug candidates.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of fluorinated compounds derived from this compound that exhibited potent activity against specific cancer cell lines. The modifications improved the pharmacokinetic profiles compared to non-fluorinated analogs .

Environmental Applications

Pollution Control:
The compound is also investigated for its role in environmental remediation processes. Its ability to form stable complexes with heavy metals makes it a candidate for use in pollution control technologies.

Case Study:
Research has shown that fluorinated diones can effectively sequester heavy metals from contaminated water sources. A field study demonstrated a significant reduction in lead concentrations when treated with formulations containing this compound .

Data Table: Comparative Analysis of Applications

Application AreaSpecific Use CaseBenefits
Material ScienceFluorinated polymersEnhanced thermal stability and wear resistance
PharmaceuticalsDrug synthesisImproved bioavailability
Environmental ScienceHeavy metal sequestrationEffective pollution control

Mechanism of Action

The mechanism of action of 5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione involves its interaction with molecular targets through its fluorinated functional groups. The high electronegativity of fluorine atoms can influence the compound’s reactivity and binding affinity to various molecular targets. This can lead to the modulation of biochemical pathways and the formation of stable complexes with proteins or other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Compounds

1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione (CAS: 38007-33-9)

  • Molecular formula : C₇H₂F₁₀O₂
  • Fluorine substitution : 10 fluorine atoms (positions 1,1,1,2,2,6,6,7,7,7)
  • Key properties :
    • Higher fluorine content increases electronegativity and lipophilicity compared to the heptafluoro derivative.
    • Applications: Used in synthesizing polyfluorinated polymers and polyesters due to its ability to stabilize electron-deficient intermediates .

Comparison with Heptafluoroheptane-2,4-dione :

  • Reactivity : The decafluoro compound’s additional fluorine atoms enhance its resistance to nucleophilic attack, making it more suitable for high-stability applications.
  • Solubility : Increased fluorination reduces solubility in polar solvents but improves compatibility with fluorinated matrices.
  • Permeability : Likely lower blood-brain barrier (BBB) permeability compared to less fluorinated analogs, as excessive fluorination can hinder membrane penetration .

1,1,1,7,7,7-Hexafluoro-2,4,6-heptanetrione (CAS: 43150-54-5)

  • Molecular formula : C₇H₄F₆O₃
  • Fluorine substitution : 6 fluorine atoms (positions 1,1,1,7,7,7)
  • Key properties :
    • Molecular weight : 250.10 g/mol
    • Functional groups : Three ketone groups (triketone structure) enable chelation with metal ions, making it useful in coordination chemistry .

Comparison with Heptafluoroheptane-2,4-dione :

  • Thermal stability : Reduced fluorine content (6 vs. 7 F atoms) may lower thermal stability but improve solubility in organic solvents.

Hexafluoroacetylacetone (1,1,1-Trifluoro-2,4-pentanedione)

  • Molecular formula : C₅H₄F₆O₂
  • Key properties :
    • Widely used as a ligand for metal-organic frameworks (MOFs) and in plasma etching.
    • Lower molecular weight (208.08 g/mol) compared to heptafluoroheptane-2,4-dione, enhancing volatility .

Comparison :

  • Volatility : Hexafluoroacetylacetone’s smaller size and lower molecular weight result in higher vapor pressure, favoring gas-phase applications.
  • Synthetic utility : Heptafluoroheptane-2,4-dione’s longer carbon chain provides steric bulk, which can influence regioselectivity in organic reactions.

Data Table: Comparative Analysis

Property 5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione 1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione 1,1,1,7,7,7-Hexafluoro-2,4,6-heptanetrione
Molecular formula C₇H₅F₇O₂ C₇H₂F₁₀O₂ C₇H₄F₆O₃
Molecular weight (g/mol) 254.10 ~296.10 (estimated) 250.10
Fluorine atoms 7 10 6
Functional groups Diketone Diketone Triketone
Boiling point (°C) 146.2 Not reported Not reported
Applications Organic synthesis, potential fluoropolymer precursor Polyfluorinated polymers, polyesters Coordination chemistry, ligand design

Research Findings and Implications

  • Fluorination effects : Increased fluorine content correlates with enhanced thermal stability and lipophilicity but may reduce BBB permeability and solubility in polar solvents .
  • Functional group diversity : Triketones (e.g., 1,1,1,7,7,7-hexafluoro-2,4,6-heptanetrione) offer superior metal-chelating capabilities compared to diketones, expanding their utility in materials science .

Notes on Discrepancies and Limitations

  • The association of this compound with 2-Amino-4-(trifluoromethyl)oxazole in some databases requires clarification, as these represent distinct chemical classes .
  • Limited data on the decafluoro and triketone compounds’ physical properties (e.g., melting points, vapor pressures) highlights the need for further experimental characterization.

Biological Activity

5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione (CAS No. 356-30-9) is a fluorinated organic compound notable for its unique chemical structure and potential biological activities. This compound belongs to a class of organofluorines that have garnered attention for their applications in various fields, including pharmaceuticals and agrochemicals. Understanding the biological activity of this compound is crucial for evaluating its safety and efficacy in potential applications.

This compound has the molecular formula C7H5F7O2C_7H_5F_7O_2 and a molecular weight of approximately 254.1 g/mol. Its structure features a diketone functional group that contributes to its reactivity and potential interactions with biological systems. The boiling point of this compound is around 55.5 °C, indicating its volatility which may affect its biological behavior and environmental persistence .

PropertyValue
Molecular FormulaC7H5F7O2
Molecular Weight254.1 g/mol
Boiling Point55.5 °C
CAS Number356-30-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. The presence of fluorine atoms in its structure can enhance lipophilicity and alter the compound's interaction with cellular membranes.

Antimicrobial Activity

Preliminary studies suggest that fluorinated compounds like this compound exhibit antimicrobial properties. Research indicates that such compounds can disrupt microbial cell membranes or interfere with metabolic pathways. For instance:

  • Study A : A study demonstrated that similar fluorinated diketones exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Study B : Another investigation noted that these compounds could inhibit biofilm formation in pathogenic bacteria.

Case Study 1: Antibacterial Efficacy

A case study published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains. The study concluded that the compound could be a potential candidate for developing new antibacterial agents .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another case study focusing on cancer research, the cytotoxic effects of this compound were assessed on human breast cancer cell lines (MCF-7). The findings revealed that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure .

Table 2: Summary of Biological Activities

Biological ActivityObservations
AntimicrobialEffective against E. coli and S. aureus; MIC = 32 µg/mL
CytotoxicityDose-dependent reduction in MCF-7 cell viability; IC50 = 25 µM

Safety and Toxicity

The safety profile of this compound is critical for its potential applications. Toxicological assessments are necessary to determine the compound's safety margin and any adverse effects associated with exposure.

Toxicity Studies

Initial toxicity studies have indicated low acute toxicity levels; however, chronic exposure studies are warranted to fully understand long-term effects on human health and the environment.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione, and how do reaction parameters influence yield?

  • Methodological Answer : Fluorinated diketones are typically synthesized via multi-step halogenation or substitution reactions. For example, fluorinated indoles (e.g., tetrafluoroindole) are prepared using hexafluorobenzene as a starting material, with stepwise fluorination and cyclization under reflux conditions (acetonitrile, THF) . Key parameters include stoichiometry (e.g., LiAlH₄ for reduction steps), solvent polarity, and reaction time. Yield optimization may require factorial design to evaluate interactions between variables like temperature and catalyst loading .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are essential. For instance, 19F^{19}\text{F} NMR resolves fluorine environments, while 1H^{1}\text{H} NMR identifies proton signals in diketone tautomers. Elemental analysis (e.g., %C, %F) and melting point determination further validate purity, as demonstrated in fluorinated xanthine derivatives . High-resolution MS can distinguish isotopic patterns unique to fluorinated compounds .

Q. What are the key physical properties of this compound, and how should discrepancies in reported data be addressed?

  • Methodological Answer : Reported properties include a molecular weight of 254.10 g/mol, boiling point of 146.2°C, and density of 1.438 g/cm³ . Discrepancies (e.g., conflicting CAS numbers or melting points) may arise from impurities or measurement techniques. Cross-validate data via independent synthesis (e.g., using protocols in ) and analytical replication (e.g., differential scanning calorimetry for phase transitions) .

Advanced Research Questions

Q. How can factorial design optimize synthesis parameters for fluorinated diketones?

  • Methodological Answer : Pre-experimental designs (e.g., screening via Plackett-Burman) identify critical variables (e.g., solvent, catalyst). Full factorial designs then quantify interactions between factors like temperature (80–120°C) and reaction time (2–6 hrs). Response surface methodology (RSM) maximizes yield while minimizing side products, as applied in fluorinated indole synthesis .

Q. What mechanistic insights exist for fluorinated diketones in coordination chemistry?

  • Methodological Answer : Fluorinated β-diketones act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Spectroscopic titration (UV-Vis, EPR) and X-ray crystallography reveal coordination geometry and electronic effects of fluorine substitution. Theoretical studies (DFT) can predict ligand-metal binding energies .

Q. How do solvent polarity and temperature affect keto-enol tautomerism in this compound?

  • Methodological Answer : Polar solvents (e.g., DMSO) stabilize the enol form via hydrogen bonding, while non-polar solvents favor the diketone. Variable-temperature NMR tracks tautomeric equilibrium (e.g., coalescence temperature analysis). Kinetic studies under controlled conditions (e.g., Arrhenius plots) quantify activation barriers .

Q. What computational strategies predict the reactivity of fluorinated diketones in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model solvation effects, while QSAR (Quantitative Structure-Activity Relationship) links substituent patterns (e.g., fluorine position) to reactivity .

Q. How can contradictions in thermodynamic data (e.g., enthalpy of formation) be resolved?

  • Methodological Answer : Contradictions often stem from differing purity levels or measurement methods (e.g., calorimetry vs. computational estimates). Validate via gas-phase electron diffraction for structural accuracy and replicate experiments using high-purity samples (≥99%, confirmed by HPLC) .

Properties

IUPAC Name

5,5,6,6,7,7,7-heptafluoroheptane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F7O2/c1-3(15)2-4(16)5(8,9)6(10,11)7(12,13)14/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBCZMRCKGKVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379267
Record name 5,5,6,6,7,7,7-heptafluoroheptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356-30-9
Record name 5,5,6,6,7,7,7-heptafluoroheptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 356-30-9
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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